![molecular formula C24H26BrO2P B023844 (5-Carboxypentyl)triphenylphosphonium bromide CAS No. 50889-29-7](/img/structure/B23844.png)
(5-Carboxypentyl)triphenylphosphonium bromide
Overview
Description
“(5-Carboxypentyl)triphenylphosphonium bromide” is a chemical compound with the linear formula C24H26BrO2P . It has a molecular weight of 457.35 . This compound is used in medicine and as a pharmaceutical intermediate . It is also employed as a catalyst .
Synthesis Analysis
The synthesis of “(5-Carboxypentyl)triphenylphosphonium bromide” can be achieved through the reaction of phenyl ring triphosphorus bromide and pentanedioic acid . Another method involves heating an intimate mixture of 6-bromohexanoic acid and triphenylphosphine at 150°C for three hours in a closed flask.Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
“(5-Carboxypentyl)triphenylphosphonium bromide” is commonly used in organic synthesis reactions as a nucleophile, catalyst, and ligand . It can be used in the synthesis of organic phosphates, participate in some chemical transformation reactions as a non-metal catalyst, and can also be used in palladium-catalyzed reactions in organic synthesis as well as in chemical reduction research and ligand chemistry .Physical And Chemical Properties Analysis
“(5-Carboxypentyl)triphenylphosphonium bromide” is a solid at room temperature . It has a melting point of 197-201°C . It is soluble in chloroform and methanol .Scientific Research Applications
Inhibitor of Protein Tyrosine Phosphatase 1B
This compound is used in the preparation of inhibitors for protein tyrosine phosphatase 1B . These inhibitors are being researched for the treatment of diabetes and obesity . The inhibition of protein tyrosine phosphatase 1B can enhance insulin signaling, which could potentially help in managing diabetes and obesity.
Synthesis of Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors
“(5-Carboxypentyl)triphenylphosphonium bromide” is used in the synthesis of folate receptor-specific glycinamide ribonucleotide formyltransferase inhibitors . These inhibitors have shown antitumor activity , making them a potential candidate for cancer treatment research.
Preparation of Peptide Nucleic Acids (PNA)
This compound is also used in the preparation of peptide nucleic acids (PNA) with high specific activity . PNAs are synthetic polymers that mimic the properties of DNA or RNA, and they have potential applications in genetic diagnostics, research, and therapeutics.
Safety and Hazards
This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
It is commonly used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
It is often used as a nucleophilic reagent, catalyst, and ligand in organic synthesis reactions . This suggests that it may interact with its targets through nucleophilic substitution or other chemical reactions, leading to changes in the chemical structure and properties of the target molecules.
Action Environment
It is known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability.
properties
IUPAC Name |
5-carboxypentyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYRPZTZSWLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381364 | |
Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Carboxypentyl)triphenylphosphonium bromide | |
CAS RN |
50889-29-7 | |
Record name | Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50889-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (5-Carboxypentyl)(triphenyl)phosphonium bromide used in mitochondria-targeted drug delivery systems?
A: (5-Carboxypentyl)(triphenyl)phosphonium bromide exhibits a strong affinity for mitochondria. This is due to its positively charged triphenylphosphonium group, which facilitates its passage through the negatively charged mitochondrial membrane potential. [] This characteristic makes it an ideal candidate for delivering therapeutic agents specifically to mitochondria, potentially enhancing the efficacy of cancer treatments. []
Q2: How does incorporating (5-Carboxypentyl)(triphenyl)phosphonium bromide into a drug delivery system impact its efficacy against cancer cells?
A: Research suggests that utilizing (5-Carboxypentyl)(triphenyl)phosphonium bromide to target mitochondria with chemotherapeutic agents like Gemcitabine can significantly improve their effectiveness. [] By delivering the drug directly to mitochondria, this targeted approach can enhance drug uptake and potentially overcome resistance mechanisms associated with traditional chemotherapy. [] This strategy holds promise for improving cancer treatment outcomes by increasing drug efficacy and potentially minimizing off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.